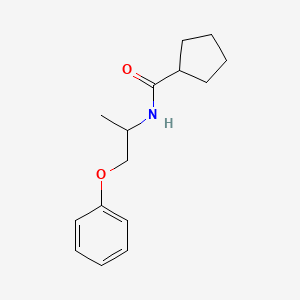
2-(3,4-二甲苯氧基)-N-(4-吡啶基甲基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide often involves multistep reactions, starting from key precursors such as 2-(4,6-dimethoxy-pyrimidin-2-yloxy)-benzaldehyde. These processes may include reactions with aminothiourea, followed by ring closure to yield intermediate products. These intermediates can then react with other specific reagents to produce the target compounds in moderate to good yields. The exact synthesis route can vary depending on the desired structural analogs and functional groups to be incorporated into the final molecule (Liu & Shi, 2014).
Molecular Structure Analysis
The molecular structure of compounds within this class, including 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide, is characterized using techniques such as X-ray diffraction. This analysis provides insights into the compound's crystal structure, including bond lengths, angles, and the overall geometry of the molecule. These structural details are crucial for understanding the compound's interaction mechanisms, stability, and reactivity (Golla et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide and its derivatives can include processes such as deprotonation, coupling reactions, and others that modify the compound's functional groups. These reactions are essential for synthesizing various derivatives and understanding the compound's chemical behavior under different conditions. The reactivity of these compounds towards different reagents provides valuable information about their chemical properties and potential applications (Rebstock et al., 2003).
科学研究应用
结构和光谱分析
研究表明,具有相似结构基序的化合物会进行详细的光谱分析,包括 FT-IR、FT-拉曼、NMR 和紫外可见光研究,以了解它们的构象稳定性、分子几何结构和电子跃迁。例如,关于二甲基-N-(2-吡啶基)丙酰胺衍生物的研究探索了它们的构象分析,通过 DFT 计算和 AIM 拓扑分析提供了对最低能量构象异构体结构的见解。这些研究对于了解此类化合物在生物系统或作为材料科学应用一部分的分子间相互作用和潜在反应性至关重要 (S. Aayisha 等人,2019 年)。
化学和生物活性
相关化合物的对接研究和化学活性分析揭示了在生物应用中的巨大潜力。例如,分子对接研究表明,某些二甲基-N-(2-吡啶基)丙酰胺衍生物表现出谷胱甘肽硫酯酶抑制作用,表明在针对氧化应激和相关病理的治疗应用中发挥作用。对 HOMO-LUMO 分布和分子静电势 (MEP) 图的理解进一步有助于预测反应性和与生物靶标的相互作用,为药物设计和开发过程铺平了道路。
材料科学和配位化学
涉及类似结构框架的配位聚合物和配合物的研究突出了这些化合物在开发具有独特性质(例如发光或磁性特征)的新材料方面的潜力。涉及氯化钯 (II) 和相关配体的配位化学展示了这些化合物在形成具有特定性质(包括超分子氢键链和环状二聚体)的结构方面的多功能性,这可能对催化、材料科学和纳米技术产生影响 (Tyler Palombo 等人,2019 年)。
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-5-16(10-13(12)2)21-14(3)17(20)19-11-15-6-8-18-9-7-15/h4-10,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGCSKKXYSKJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)

![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)
![2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5556252.png)
![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)
![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)
![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)
![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)